N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on triazoloquinazoline derivatives has led to the development of novel synthetic methodologies and insights into their chemical behavior. For example, Crabb et al. (1999) prepared 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, demonstrating complex molecular rearrangements and providing a basis for further chemical modifications (Crabb et al., 1999). Similarly, Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, showcasing chemical transformations that could lead to a variety of derivatives with potential applications in medicinal chemistry and materials science (Al-Salahi & Geffken, 2011).
Pharmacological Applications
The pharmacological potential of triazoloquinazoline derivatives has been explored in various studies. Alagarsamy et al. (2008) synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, identifying compounds with significant H(1)-antihistaminic activity, highlighting their potential as novel therapeutic agents (Alagarsamy et al., 2008). Furthermore, Burbiel et al. (2016) discovered potent and selective adenosine receptor antagonists among 2-amino[1,2,4]triazolo[1,5-c]quinazolines, suggesting applications in treating diseases related to adenosine dysregulation (Burbiel et al., 2016).
Antimicrobial and Anticancer Activities
Several studies have reported the antimicrobial and anticancer properties of triazoloquinazoline derivatives. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds with promising antimicrobial activities, which could lead to new treatments for bacterial and fungal infections (Bektaş et al., 2007). Additionally, Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant anticancer activity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-8-11-18(12-9-15)32(30,31)24-23-26-22(25-20-13-10-16(2)14-17(20)3)19-6-4-5-7-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZUFIHNGFXQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.